4-(OCTANOYLOXY)BENZOIC ACID
Overview
Description
4-(OCTANOYLOXY)BENZOIC ACID is a chemical compound with the molecular formula C15H20O4 and a molecular weight of 264.321 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-[(1-oxooctyl)oxy] group. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1-oxooctyl)oxy]- typically involves the esterification of benzoic acid with 1-oxooctanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond. The reaction mixture is heated to reflux, and the product is purified by recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-[(1-oxooctyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(OCTANOYLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 1-oxooctanoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-[(1-hydroxyoctyl)oxy]benzoic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the 1-oxooctyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid and 1-oxooctanoic acid.
Reduction: 4-[(1-hydroxyoctyl)oxy]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(OCTANOYLOXY)BENZOIC ACID has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1-oxooctyl)oxy]- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. It may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-[(1-oxooctyl)oxy]benzoic acid: Similar in structure but contains a nitro group, which alters its reactivity and applications.
Benzoic acid, 4-[(1-hydroxyoctyl)oxy]-: A reduced form of the compound with a hydroxyl group instead of an oxo group.
Uniqueness
4-(OCTANOYLOXY)BENZOIC ACID is unique due to its specific ester linkage and the presence of the 1-oxooctyl group, which imparts distinct chemical and physical properties. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-octanoyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-6-7-14(16)19-13-10-8-12(9-11-13)15(17)18/h8-11H,2-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPGHOSDOLNSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401138 | |
Record name | Benzoic acid, 4-[(1-oxooctyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56670-31-6 | |
Record name | Benzoic acid, 4-[(1-oxooctyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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